molecular formula C19H17NO5S B2858453 phenyl N-[2-(benzenesulfonyl)-2-(furan-2-yl)ethyl]carbamate CAS No. 896315-13-2

phenyl N-[2-(benzenesulfonyl)-2-(furan-2-yl)ethyl]carbamate

Cat. No.: B2858453
CAS No.: 896315-13-2
M. Wt: 371.41
InChI Key: TXPDZGPAMJWZKK-UHFFFAOYSA-N
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Description

Phenyl N-[2-(benzenesulfonyl)-2-(furan-2-yl)ethyl]carbamate is a synthetic carbamate derivative of interest in medicinal chemistry and chemical biology research. The structure incorporates a benzenesulfonyl group, a furan ring, and a phenyl carbamate moiety, which may serve as a key intermediate in the synthesis of more complex molecules or be investigated for its biological activity . Carbamate compounds are a significant class in pharmaceutical research due to their ability to interact with various enzymes and receptors . They are commonly explored as inhibitors for enzymes such as acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are relevant in the context of neurodegenerative disease research . The specific sulfonyl group present in this compound is a common functional group in medicinal chemistry that can influence the molecule's physicochemical properties and binding characteristics . Researchers may utilize this compound as a building block in organic synthesis or as a lead structure for developing novel therapeutic agents. As with all carbamate compounds, appropriate safety protocols should be observed. This product is intended for research purposes in laboratory settings only. Researchers are encouraged to consult the current scientific literature for the most recent findings on compounds with this structural class.

Properties

IUPAC Name

phenyl N-[2-(benzenesulfonyl)-2-(furan-2-yl)ethyl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17NO5S/c21-19(25-15-8-3-1-4-9-15)20-14-18(17-12-7-13-24-17)26(22,23)16-10-5-2-6-11-16/h1-13,18H,14H2,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TXPDZGPAMJWZKK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)OC(=O)NCC(C2=CC=CO2)S(=O)(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17NO5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of phenyl N-[2-(benzenesulfonyl)-2-(furan-2-yl)ethyl]carbamate typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the furan ring: Starting from a suitable precursor, the furan ring is synthesized through cyclization reactions.

    Introduction of the phenylsulfonyl group: This step involves sulfonylation reactions where a phenylsulfonyl chloride is reacted with the furan derivative under basic conditions.

    Carbamate formation: The final step involves the reaction of the intermediate with phenyl isocyanate to form the carbamate linkage.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the use of catalysts to improve yield and selectivity.

Chemical Reactions Analysis

Types of Reactions

phenyl N-[2-(benzenesulfonyl)-2-(furan-2-yl)ethyl]carbamate can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furanones.

    Reduction: The phenylsulfonyl group can be reduced to a phenylsulfide.

    Substitution: The carbamate group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions.

Major Products

    Oxidation: Furanones and sulfonic acids.

    Reduction: Phenylsulfides and secondary amines.

    Substitution: Carbamate derivatives with various substituents.

Scientific Research Applications

phenyl N-[2-(benzenesulfonyl)-2-(furan-2-yl)ethyl]carbamate has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of phenyl N-[2-(benzenesulfonyl)-2-(furan-2-yl)ethyl]carbamate involves its interaction with molecular targets such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation. The specific pathways involved depend on the biological context and the target enzyme or receptor.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues with Benzenesulfonyl Groups

Methyl N-4-[2-(5-Chloro-2-Methoxybenzamido)ethyl]benzenesulfonylcarbamate () shares the benzenesulfonylcarbamate core but differs in substituents (e.g., a chloro-methoxybenzamidoethyl chain). This compound’s pharmacological relevance (BP Reference Standard) suggests sulfonylcarbamates are prioritized for stability testing, likely due to sulfonyl groups enhancing resistance to hydrolysis compared to non-sulfonylated carbamates .

Property Target Compound Methyl N-4-[2-(5-Chloro-2-Methoxybenzamido)ethyl]benzenesulfonylcarbamate
Core Structure Benzenesulfonylcarbamate Benzenesulfonylcarbamate
Key Substituents Furan-2-yl, phenyl Chloro-methoxybenzamidoethyl
Potential Stability High (sulfonyl group) High (sulfonyl group; BP standard)
Bioactivity Inference Enzyme inhibition (speculative) Pharmaceutical reference standard

Carbamates with Aromatic Substituents

2-(4-Methylcyclohex-3-enyl)propan-2-yl N-phenylcarbamate () features a cyclohexene ring and phenylcarbamate group. Unlike the target compound, it lacks sulfonyl or heteroaromatic (furan) groups. Its synthesis via α-terpineol and phenyl isocyanate (HCl catalysis) highlights alternative routes to carbamates, whereas the target compound may require sulfonylation steps . Crystal structure analysis of this compound reveals intermolecular N–H⋯O hydrogen bonding, a common stabilization feature in carbamates , which the target compound may also exhibit.

3-Amino-6-[4-[[2-(3,5-Difluorophenyl)-2-Hydroxy-Acetyl]Amino]-2-Methylphenyl]-N-Methyl-Pyrazine-2-Carboxamide () incorporates a pyrazine-carboxamide scaffold with fluorophenyl groups.

Agrochemically Relevant Carbamates

Ethyl (2-(4-Phenoxyphenoxy)ethyl)carbamate (Fenoxycarb) () is a pesticide carbamate. Its phenoxy groups contrast with the target’s furan and sulfonyl groups, illustrating how substituent polarity and aromaticity influence application. Fenoxycarb’s insect growth regulator activity implies that carbamates with bulky aromatic groups may target insect endocrine systems, whereas sulfonylated carbamates like the target compound might exhibit distinct mechanisms .

Biological Activity

Phenyl N-[2-(benzenesulfonyl)-2-(furan-2-yl)ethyl]carbamate is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, and relevant research findings.

Chemical Structure and Properties

The compound has a complex structure characterized by the presence of a phenyl group, a furan ring, and a carbamate functional group. Its molecular formula is C19H18N2O5SC_{19}H_{18}N_{2}O_{5}S with a molecular weight of approximately 390.42 g/mol. The presence of the benzenesulfonyl group enhances its reactivity and biological interactions.

Synthesis

The synthesis of this compound typically involves the reaction of furan derivatives with sulfonyl chlorides in the presence of bases like triethylamine. This method allows for the formation of the desired carbamate moiety while ensuring high yields and purity.

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound. Research indicates that compounds containing furan and sulfonamide functionalities exhibit significant cytotoxic effects against various cancer cell lines:

Cell Line IC50 (µM) Reference
A549 (Lung)0.06
MCF7 (Breast)0.08
HeLa (Cervical)0.17

These values suggest that the compound may operate through mechanisms such as inhibition of tubulin polymerization, similar to other known anticancer agents.

Enzyme Inhibition

This compound has also shown promise as an inhibitor of certain enzymes involved in cancer progression and inflammation. For example, it may inhibit acetylcholinesterase, an enzyme linked to neurodegenerative diseases, as indicated by preliminary studies that suggest its potential in treating Alzheimer's disease.

Case Studies

  • Case Study on Anticancer Efficacy : A study evaluated the efficacy of this compound against a panel of cancer cell lines. The results demonstrated significant antiproliferative activity, particularly against lung and breast cancer cells, highlighting its potential as a lead compound in drug development.
  • Mechanistic Insights : Molecular docking studies have provided insights into the binding interactions between this compound and target proteins involved in cancer cell signaling pathways. These studies revealed favorable binding affinities and suggested that the compound could disrupt critical interactions necessary for tumor growth.

Q & A

Advanced Research Question

  • Molecular Docking : Simulations with enzymes (e.g., viral proteases) assess binding affinities. For example, furan moieties may interact with hydrophobic pockets via π-π stacking, while sulfonyl groups form hydrogen bonds with catalytic residues .
  • MD Simulations : Evaluate stability of ligand-receptor complexes over 100-ns trajectories, calculating RMSD values (<2 Å indicates stable binding) .
  • QSAR Models : Correlate substituent electronegativity (e.g., benzenesulfonyl vs. tosyl groups) with inhibitory activity against cancer cell lines (IC50_{50} values) .

How do solvent polarity and pH affect the stability and reactivity of this compound in various reaction environments?

Advanced Research Question

  • Solvent Effects : In polar solvents (e.g., DMSO), the sulfonyl group stabilizes via solvation, reducing electrophilicity. Nonpolar solvents (e.g., toluene) favor carbamate hydrolysis at elevated temperatures .
  • pH-Dependent Stability : Under acidic conditions (pH < 3), the carbamate bond hydrolyzes to form CO2_2 and aniline derivatives. At pH 7–9, the compound remains stable for >48 hours .
  • Kinetic Studies : Pseudo-first-order rate constants (kobsk_{\text{obs}}) for hydrolysis are derived via UV-Vis spectroscopy at λ = 270 nm .

What strategies are effective in resolving contradictions between theoretical predictions and experimental data for this compound's physicochemical properties?

Advanced Research Question

  • Crystallographic Refinement : Discrepancies in bond lengths (e.g., C–N carbamate bonds: theoretical 1.36 Å vs. experimental 1.33–1.38 Å) are resolved using disorder modeling and anisotropic displacement parameters .
  • DFT Calculations : Compare optimized geometries (B3LYP/6-311+G(d,p)) with experimental XRD data to identify steric strain or electronic effects .
  • Statistical Validation : Apply R-factors (e.g., R1<0.05R_1 < 0.05) to assess crystallographic data quality, ensuring reliability of structural assignments .

What analytical workflows are recommended for quantifying trace impurities in this compound?

Basic Research Question

  • LC-MS/MS : Detects impurities at ppm levels using a C18 column (0.1% formic acid in acetonitrile/water gradient) and MRM transitions (e.g., m/z 400 → 182 for the parent ion) .
  • GC-FID : Quantifies volatile byproducts (e.g., residual solvents) with a DB-5MS column and helium carrier gas .
  • NMR Spiking : Adds authentic standards (e.g., benzenesulfonic acid) to identify unknown peaks in 1H^1H spectra .

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